molecular formula C23H21ClN2O5 B12485541 Methyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Methyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12485541
M. Wt: 440.9 g/mol
InChI Key: ABHYOSXEWBQPMD-UHFFFAOYSA-N
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Description

Methyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate is a complex organic compound that features a combination of furan, benzoate, and morpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate is unique due to its combination of functional groups, which may confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

methyl 5-[[5-(3-chlorophenyl)furan-2-carbonyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H21ClN2O5/c1-29-23(28)18-14-17(5-6-19(18)26-9-11-30-12-10-26)25-22(27)21-8-7-20(31-21)15-3-2-4-16(24)13-15/h2-8,13-14H,9-12H2,1H3,(H,25,27)

InChI Key

ABHYOSXEWBQPMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)N4CCOCC4

Origin of Product

United States

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